2'-TFA-NH-dG
Overview
Description
Preparation Methods
The synthesis of 2’-TFA-NH-dG involves the protection of the amino group of 2’-deoxyguanosine with a trifluoroacetyl group. This is typically achieved using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride
Chemical Reactions Analysis
2’-TFA-NH-dG undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid, which is a strong acid and a common reagent in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-TFA-NH-dG is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of modified nucleosides and nucleotides. In biology, it is used to study DNA repair mechanisms and the effects of DNA damage.
Mechanism of Action
The mechanism of action of 2’-TFA-NH-dG involves its incorporation into DNA, where it can interfere with normal DNA processes. The trifluoroacetyl group can be removed under certain conditions, revealing the amino group and allowing for further chemical modifications. This compound can target specific molecular pathways involved in DNA repair and replication .
Comparison with Similar Compounds
2’-TFA-NH-dG is unique due to its trifluoroacetyl group, which provides distinct chemical properties compared to other modified nucleosides. Similar compounds include:
2’-deoxyguanosine: The parent compound without the trifluoroacetyl modification.
2’-fluoro-2’-deoxyguanosine: A similar compound with a fluorine atom instead of the trifluoroacetyl group.
2’-amino-2’-deoxyguanosine: A compound with an amino group instead of the trifluoroacetyl group.
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVVZCNIKDWTEY-DXTOWSMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222569 | |
Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144089-98-5 | |
Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144089-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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